molecular formula C26H26BrNO3 B11688182 Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11688182
M. Wt: 480.4 g/mol
InChI Key: JEQUZSCIXCRXDF-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure. It belongs to the class of hexahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core, substituted with various functional groups, including a bromophenyl group, a phenyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the hexahydroquinoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents on the bromophenyl ring .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Studies have shown that quinoline derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 10 to 30 µM. The mechanism often involves apoptosis induction through caspase activation and modulation of cell cycle regulators .
  • Antibacterial and Antifungal Properties :
    • Quinoline derivatives are recognized for their broad-spectrum antibacterial and antifungal activities. The compound may inhibit bacterial growth by interfering with DNA synthesis or cell wall integrity .
  • Anti-inflammatory Effects :
    • The anti-inflammatory properties of this compound have been documented through its ability to inhibit nitric oxide production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Biological Research

The compound serves as a valuable building block for synthesizing more complex organic molecules in pharmacological studies. Its unique structure allows for modifications that can enhance biological activity or target specificity.

Industrial Applications

In the industrial sector, this compound can be utilized as a catalyst in various chemical reactions or as a precursor in the development of new materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and the resulting biological activity. The presence of both bromophenyl and phenyl groups, along with the hexahydroquinoline core, contributes to its distinct chemical behavior and potential therapeutic applications .

Biological Activity

Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

  • Molecular Formula : C20H23BrN2O4
  • Molecular Weight : 419.31 g/mol
  • Structural Features :
    • A hexahydroquinoline core
    • A carboxylate group that enhances solubility and bioactivity
    • A bromophenyl substituent which may influence interaction with biological targets

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives similar to this compound. For instance:

  • In Vitro Studies :
    • Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study indicated that certain quinoline derivatives inhibited cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 10 to 30 µM .
    • The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
  • Case Study :
    • A derivative with a similar structure was tested against four different cancer cell lines and exhibited notable anti-proliferative effects. The study suggested that inhibition of sirtuins might be a possible mechanism behind its anticancer activity .

Antibacterial and Antifungal Activity

Quinoline derivatives are also recognized for their antibacterial and antifungal properties:

  • Mechanism :
    • They typically act by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways .
  • Research Findings :
    • In a comparative study, quinoline derivatives were evaluated for their efficacy against Gram-positive and Gram-negative bacteria. Some compounds demonstrated MIC (Minimum Inhibitory Concentration) values as low as 8 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have been well-documented:

  • Inhibition of Nitric Oxide Production :
    • Certain studies reported that quinoline compounds effectively inhibited nitric oxide production in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .
  • Case Study :
    • A specific derivative exhibited significant inhibition of COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Data Table: Summary of Biological Activities

Biological ActivityTest SystemResultReference
AnticancerMCF-7 CellsIC50 = 20 µM
AntibacterialS. aureusMIC = 8 µg/mL
Anti-inflammatoryRAW264.7NO Inhibition

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-component Hantzsch-type reactions. For example, analogous hexahydroquinoline derivatives are prepared by cyclocondensation of β-keto esters, aldehydes (e.g., 4-bromobenzaldehyde), and ammonium acetate in ethanol under reflux. Catalytic methods, such as chromium-catalyzed cyclization (for structurally related quinolines), can enhance regioselectivity and yield . Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane gradients), followed by recrystallization from ethanol. Characterization relies on 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, in related hexahydroquinoline derivatives, SC-XRD reveals chair conformations of the cyclohexene ring and planar arrangements of substituents like the 4-bromophenyl group. Key bond angles (e.g., C–Br ≈ 119.6°) and torsion angles are validated against computational models (DFT). Powder XRD and differential scanning calorimetry (DSC) further assess crystallinity and thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Cr, Cu) enhance cyclization efficiency. For example, Cr(III) catalysts in DCM at 60°C improve yields by 15–20% in analogous quinoline syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce regioselectivity. Ethanol or toluene balances reactivity and selectivity .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like ester hydrolysis.
    A comparative table of optimized conditions from literature:
CatalystSolventTemp (°C)Yield (%)Reference
NoneEthanolReflux65
Cr(acac)₃DCM6082
Cu(OAc)₂Toluene8078

Q. What strategies resolve enantiomeric mixtures if stereocenters are present in the hexahydroquinoline core?

  • Methodological Answer : Chiral resolution methods include:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases. Retention times are calibrated against racemic standards .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) in ethanol, followed by fractional crystallization .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) during synthesis to induce enantioselectivity. For example, BINOL-phosphoric acid catalysts achieve >90% ee in related dihydropyridine syntheses .

Q. How do electronic effects of the 4-bromophenyl substituent influence the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Computational Analysis : DFT calculations (e.g., Gaussian 09) assess electron-withdrawing effects of the bromine atom. The 4-bromophenyl group reduces electron density at the quinoline N-atom, altering hydrogen-bonding capacity in protein-ligand interactions .
  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with halogen substituents (Cl, F) or electron-donating groups (e.g., OMe). Bioassays (e.g., antimicrobial or antioxidant activity) reveal that bromine’s electronegativity enhances binding to hydrophobic enzyme pockets .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for similar hexahydroquinoline derivatives?

  • Methodological Answer :

  • Validation via R-Factors : Cross-check reported R-values (e.g., R < 0.05 indicates high reliability). For example, conflicting bond lengths in (C–Br = 1.89 Å) vs. (1.91 Å) may arise from temperature-dependent lattice distortions.
  • Database Cross-Referencing : Use the Cambridge Structural Database (CSD) to compare geometric parameters (e.g., C–C–Br angles) across studies. Outliers are re-evaluated using Hirshfeld surface analysis to identify intermolecular interactions (e.g., Br···H contacts) that distort geometry .

Properties

Molecular Formula

C26H26BrNO3

Molecular Weight

480.4 g/mol

IUPAC Name

propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H26BrNO3/c1-15(2)31-26(30)23-16(3)28-21-13-19(17-7-5-4-6-8-17)14-22(29)25(21)24(23)18-9-11-20(27)12-10-18/h4-12,15,19,24,28H,13-14H2,1-3H3

InChI Key

JEQUZSCIXCRXDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C(=O)OC(C)C

Origin of Product

United States

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